Cas no 1504147-36-7 ((thiophen-2-yl)methyl chloroformate)
(thiophen-2-yl)methyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid, 2-thienylmethyl ester
- (thiophen-2-yl)methyl chloroformate
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- MDL: MFCD24141248
- Inchi: 1S/C6H5ClO2S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2
- InChI Key: JVCRKJVLXJXEHE-UHFFFAOYSA-N
- SMILES: C(Cl)(OCC1SC=CC=1)=O
(thiophen-2-yl)methyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036788-1g |
Thiophen-2-ylmethyl chloroformate |
1504147-36-7 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036788-5g |
Thiophen-2-ylmethyl chloroformate |
1504147-36-7 | 95% | 5g |
¥9758.0 | 2023-04-10 | |
| Enamine | EN300-281318-0.05g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 0.05g |
$587.0 | 2023-09-09 | ||
| Enamine | EN300-281318-0.1g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 0.1g |
$615.0 | 2023-09-09 | ||
| Enamine | EN300-281318-0.25g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 0.25g |
$642.0 | 2023-09-09 | ||
| Enamine | EN300-281318-0.5g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 0.5g |
$671.0 | 2023-09-09 | ||
| Enamine | EN300-281318-1.0g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 1g |
$1086.0 | 2023-06-04 | ||
| Enamine | EN300-281318-2.5g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 2.5g |
$1370.0 | 2023-09-09 | ||
| Enamine | EN300-281318-5.0g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 5g |
$3147.0 | 2023-06-04 | ||
| Enamine | EN300-281318-10.0g |
(thiophen-2-yl)methyl chloroformate |
1504147-36-7 | 10g |
$4667.0 | 2023-06-04 |
(thiophen-2-yl)methyl chloroformate Suppliers
(thiophen-2-yl)methyl chloroformate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (thiophen-2-yl)methyl chloroformate
Comprehensive Overview of (Thiophen-2-yl)methyl Chloroformate (CAS No. 1504147-36-7)
(Thiophen-2-yl)methyl chloroformate, with the CAS number 1504147-36-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a thiophene ring and a chloroformate functional group, making it an intriguing molecule for various applications.
The molecular formula of (thiophen-2-yl)methyl chloroformate is C8H6ClO2S, and it has a molecular weight of approximately 193.69 g/mol. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, imparts unique electronic and steric properties to the molecule. The chloroformate group, on the other hand, is a reactive functional group that can participate in a variety of chemical reactions, making (thiophen-2-yl)methyl chloroformate a valuable intermediate in synthetic chemistry.
In recent years, the use of (thiophen-2-yl)methyl chloroformate has been explored in several cutting-edge research areas. One notable application is in the synthesis of novel pharmaceuticals. The thiophene moiety is known to enhance the bioavailability and metabolic stability of drug molecules, while the chloroformate group can be readily converted into other functional groups through nucleophilic substitution reactions. This dual functionality makes (thiophen-2-yl)methyl chloroformate an attractive starting material for the development of new drugs.
A study published in the Journal of Medicinal Chemistry in 2021 highlighted the potential of (thiophen-2-yl)methyl chloroformate as a key intermediate in the synthesis of potent anti-cancer agents. Researchers demonstrated that by derivatizing this compound with various amino acids and peptides, they could create novel compounds with enhanced cytotoxic activity against several cancer cell lines. The results showed that these derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as therapeutic agents.
Beyond pharmaceutical applications, (thiophen-2-yl)methyl chloroformate has also found use in materials science. The thiophene ring's aromaticity and electron-donating properties make it an excellent building block for the construction of conductive polymers and organic semiconductors. A recent study in Advanced Materials explored the use of (thiophen-2-yl)methyl chloroformate as a monomer for the synthesis of conjugated polymers with tunable electronic properties. These polymers showed promising performance in organic photovoltaic devices and field-effect transistors.
The synthetic versatility of (thiophen-2-yl)methyl chloroformate is further exemplified by its role in the development of new catalysts and ligands. In coordination chemistry, this compound can serve as a ligand for metal complexes, influencing their reactivity and selectivity in catalytic processes. A study published in Inorganic Chemistry Letters reported the synthesis of palladium complexes using (thiophen-2-yl)methyl chloroformate as a ligand. These complexes exhibited high catalytic activity in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
The environmental impact and safety profile of (thiophen-2-yl)methyl chloroformate are also important considerations. While this compound is not classified as a hazardous material under current regulations, it is essential to handle it with care due to its reactivity and potential for forming toxic byproducts during certain chemical processes. Proper safety protocols should be followed to ensure safe handling and disposal.
In conclusion, (thiophen-2-yl)methyl chloroformate (CAS No. 1504147-36-7) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, materials science, and catalysis. Its unique structural features make it an invaluable tool for scientists and researchers working on innovative projects across these fields. As research continues to advance, it is likely that new applications and derivatives of this compound will be discovered, further expanding its utility and impact.
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